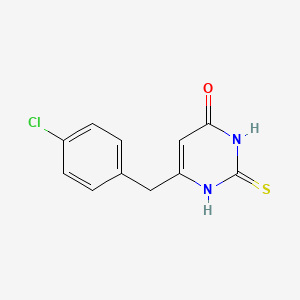

6-(4-氯苄基)-2-硫代氧杂-2,3-二氢-1H-嘧啶-4-酮

描述

The compound “6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one” is a pyrimidinone derivative with a 4-chlorobenzyl group attached at the 6-position. Pyrimidinones are a type of heterocyclic compound that have a wide range of biological activities . The 4-chlorobenzyl group is a benzyl group with a chlorine atom at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrimidinone ring, with the 4-chlorobenzyl group attached at the 6-position. The chlorine atom on the benzyl group would likely cause a slight shift in the electron density of the benzyl ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo nucleophilic substitution reactions, oxidation reactions, and reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-chlorobenzyl chloride is a colorless liquid that is highly reactive .科学研究应用

杂环化合物合成

Elian、Abdelhafiz 和 Abdelreheim (2014) 的一项研究探讨了通过涉及 6-苯基-2-硫代氧杂-2,3-二氢嘧啶-4(5H)-酮的反应来制备新的硫代氧杂嘧啶衍生物,包括吡喃并[2,3-d]嘧啶、色满并[2,3-d]嘧啶等。这些化合物通过红外、1H-NMR 和质谱研究进行表征,突出了其预期的生物活性Elian, M., Abdelhafiz, I., & Abdelreheim, M. (2014). PYRIMIDINETHIONES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF PYRANO[2,3-D]PYRIMIDINE, CHROMENO[2,3-D]PYRIMIDINE, PYRIDO[3',2':5,6]PYRANO[2,3-B]PYRIDINE AND PYRIMIDO[5',4':5,6]PYRANO[2,3-D]PYRIMIDINE.。

无催化剂合成方法

Brahmachari 和 Nayek (2017) 开发了一种无催化剂、一锅法的合成方法,用于创建一系列官能化的 5-芳基-2-氧杂-/硫代氧杂-2,3-二氢-1H-苯并[6,7]色满并[2,3-d]嘧啶-4,6,11(5H)-三酮。这种方法具有温和的反应条件、优异的产率和高的原子经济性,展示了合成这些化合物的环保且高效的途径Brahmachari, G., & Nayek, N. (2017). Catalyst-Free One-Pot Three-Component Synthesis of Diversely Substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones Under Ambient Conditions. ACS Omega。

抗菌和抗肿瘤活性

该化合物的衍生物也因其潜在的抗菌和抗肿瘤活性而受到研究。例如,Vlasov 等人(2021 年)专注于合成带有噻吩并[2,3-d]嘧啶和苯并咪唑部分的杂环杂化物,展示了对革兰氏阳性菌和革兰氏阴性菌以及白色念珠菌菌株的有希望的抗菌性能Vlasov, S., Vlasova, O., Severina, H., Krolenko, K., Borysov, O., Abu Sharkh, A. I. M., Vlasov, V., & Georgiyants, V. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Scientia Pharmaceutica。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or interfering with substrate binding .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Compounds with similar structures have been shown to exhibit a range of adme properties, influencing their bioavailability and overall pharmacokinetic profile .

Result of Action

Compounds with similar structures have been shown to induce a variety of effects at the molecular and cellular levels, including changes in gene expression, enzyme activity, and cell signaling .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of many compounds .

安全和危害

未来方向

属性

IUPAC Name |

6-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJVXLOVYYOMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)